molecular formula C21H21N3O3 B2845187 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide CAS No. 898464-44-3

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide

Cat. No.: B2845187
CAS No.: 898464-44-3
M. Wt: 363.417
InChI Key: BPONGMKZPCRYOZ-UHFFFAOYSA-N
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Description

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications

Experimental Characterization and Synthesis

Quinoline derivatives are explored for their unique chemical properties and potential applications in pharmacology due to their versatile pharmacological applications. Studies involve synthesis, extensive characterization (using techniques such as NMR, MS, IR, UV-vis, X-ray, and elemental analysis), and computational studies to understand their electronic and structural properties. These efforts are aimed at generating new compounds for various applications, including drug development (Md. Serajul Haque Faizi et al., 2018).

Fluorescence Sensing and Bioimaging

Quinoline derivatives are also investigated for their potential as multifunctional sensors. For instance, certain quinoline-based compounds have been developed as excellent selective fluorescence sensors for metal ions and have shown potential in bioimaging applications. These compounds can detect ions like Al³⁺ in aqueous solutions, with sensitivity surpassing WHO guidelines for drinking water, highlighting their relevance in environmental monitoring and health (Seul Ah Lee et al., 2014).

Drug Development and Biological Evaluation

Quinoline derivatives exhibit a range of biological activities, making them attractive targets for drug development. This includes acting as antibacterial agents, where their synthesis and evaluation against various bacterial strains are key areas of research. Their activity is often compared to existing treatments, providing a foundation for the development of new therapeutic agents (E. Glazer & J. E. Presslitz, 1982).

Antioxidant Enzyme Interactions

Quinoline derivatives are involved in studies focusing on the interactions with antioxidant enzymes such as NAD(P)H:quinone oxidoreductase (NQO1). These interactions are crucial for understanding the chemoprotective and bioactivation roles of NQO1, including its involvement in detoxification reactions and antioxidant defense mechanisms (D. Ross et al., 2000).

Properties

IUPAC Name

N-(3-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-4-2-6-16(10-13)22-20(26)21(27)23-17-11-14-5-3-9-24-18(25)8-7-15(12-17)19(14)24/h2,4,6,10-12H,3,5,7-9H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPONGMKZPCRYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.